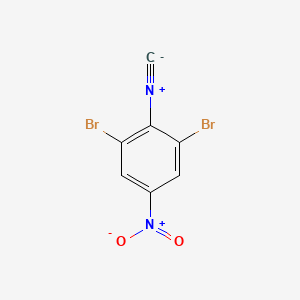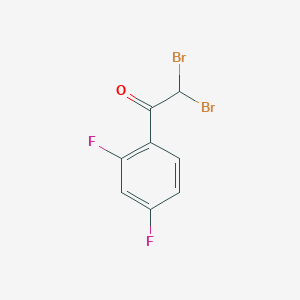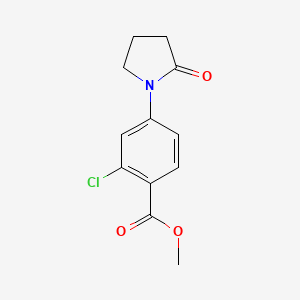
2,6-Dibromo-4-nitrophenylisocyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,6-Dibromo-4-nitrophenylisocyanide can be achieved through various methods. One notable method involves the use of bromide-bromate salts in an aqueous acidic medium. This green process is organic solvent-free and involves the reaction of 4-nitroaniline with bromide-bromate salts under ambient conditions . The product is then purified by filtration and washing with water. This method is not only efficient but also environmentally friendly, as the aqueous acidic filtrate can be recycled multiple times without loss of purity or yield .
Analyse Des Réactions Chimiques
2,6-Dibromo-4-nitrophenylisocyanide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other groups under appropriate conditions.
Oxidation and Reduction Reactions: The nitro group can undergo reduction to form amines, while the isocyanide group can participate in various oxidation reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6-Dibromo-4-nitrophenylisocyanide has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including coupling reactions and substitutions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not directly used as a therapeutic agent, it serves as a valuable tool in drug discovery and development processes.
Industry: The compound is used in the synthesis of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-4-nitrophenylisocyanide involves its interaction with specific molecular targets. The isocyanide group is highly reactive and can form covalent bonds with various nucleophiles. This reactivity makes it useful in modifying proteins and other biomolecules in proteomics research . The bromine atoms and nitro group also contribute to the compound’s reactivity, allowing it to participate in a wide range of chemical reactions.
Comparaison Avec Des Composés Similaires
2,6-Dibromo-4-nitrophenylisocyanide can be compared with other similar compounds, such as:
2,6-Dibromo-4-nitrophenol: This compound has a similar structure but lacks the isocyanide group, making it less reactive in certain types of reactions.
2,6-Dibromo-4-phenoxyphenol: This compound contains a phenoxy group instead of a nitro group, which alters its reactivity and applications.
The uniqueness of this compound lies in its combination of bromine, nitro, and isocyanide groups, which provide a versatile platform for various chemical reactions and research applications.
Propriétés
Formule moléculaire |
C7H2Br2N2O2 |
|---|---|
Poids moléculaire |
305.91 g/mol |
Nom IUPAC |
1,3-dibromo-2-isocyano-5-nitrobenzene |
InChI |
InChI=1S/C7H2Br2N2O2/c1-10-7-5(8)2-4(11(12)13)3-6(7)9/h2-3H |
Clé InChI |
MYDWENPCTHHGNR-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]C1=C(C=C(C=C1Br)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[5-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13708749.png)

![tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13708760.png)



![4-{[(2E)-2-(aminomethyl)-3-fluoroprop-2-en-1-yl]oxy}-N-tert-butylbenzamide hydrochloride](/img/structure/B13708785.png)

![6-Ethyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13708798.png)



![(4S)-3-[(2S)-2-[[2-(9H-fluoren-9-yloxy)acetyl]amino]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13708811.png)

